2-Ethyl Substitution: Boiling Point and Density
The introduction of a 2-ethyl group on the imidazole ring significantly alters the compound's physicochemical profile compared to its unsubstituted analog, 2-chloro-6-(1H-imidazol-1-yl)benzaldehyde. This modification increases the molecular weight and alters intermolecular forces, resulting in quantifiable differences in key properties like boiling point and density . The higher boiling point of the target compound can impact its behavior in high-temperature reactions and its purification via distillation, while the lower predicted density suggests a different molecular packing and potentially altered solubility in organic solvents .
| Evidence Dimension | Boiling Point and Density (Predicted) |
|---|---|
| Target Compound Data | Boiling Point: 417.0±55.0 °C; Density: 1.23±0.1 g/cm³ |
| Comparator Or Baseline | 2-Chloro-6-(1H-imidazol-1-yl)benzaldehyde: Boiling Point: 389.1±52.0 °C; Density: 1.31±0.1 g/cm³ |
| Quantified Difference | Boiling Point: +27.9 °C; Density: -0.08 g/cm³ (approx. 6.1% decrease) |
| Conditions | Predicted values based on ACD/Labs Percepta Platform |
Why This Matters
These differences are critical for process development, influencing solvent selection, reaction temperature optimization, and purification strategy, thereby directly impacting the feasibility and efficiency of a synthetic route.
